8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purines. This compound is characterized by the presence of an ethylamino group, a methyl group, and a naphthalen-1-ylmethyl group attached to a purine core. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a purine derivative.
Alkylation: The purine derivative undergoes alkylation with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using ethylamine under controlled temperature and pressure conditions.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted purine derivatives with various functional groups replacing the ethylamino group.
Scientific Research Applications
8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes involved in nucleotide metabolism, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-(ethylamino)-3-methyl-7-(phenylmethyl)-1H-purine-2,6(3H,7H)-dione: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
8-(methylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione: Similar structure but with a methylamino group instead of an ethylamino group.
Uniqueness
The presence of the naphthalen-1-ylmethyl group in 8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. This makes it distinct from other similar compounds and may contribute to its specific biological activities.
Biological Activity
8-(Ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂. Its structure features a purine core with an ethylamino group and a naphthalen-1-ylmethyl substituent, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Some studies have suggested that purine derivatives can inhibit tumor cell proliferation. The specific activity of this compound against various cancer cell lines is an area of active investigation.
- Antioxidant Properties : The presence of aromatic groups in the structure may contribute to antioxidant effects, which are beneficial in reducing oxidative stress.
- Enzyme Inhibition : Compounds similar to this one have shown potential as inhibitors of key enzymes involved in cancer metabolism and inflammation.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Kinases : Many purine derivatives act as kinase inhibitors, which are crucial in cell signaling pathways related to cancer progression.
- Modulation of Cell Cycle : This compound may interfere with the cell cycle machinery, leading to apoptosis in malignant cells.
Research Findings
Recent studies have focused on the pharmacological potential of this compound:
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Inhibits proliferation in cancer cells | |
Antioxidant | Reduces oxidative stress markers | |
Enzyme Inhibition | Inhibits specific kinases |
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study 1 : A study on a related purine derivative demonstrated significant antitumor activity in vitro against breast cancer cell lines, showing promise for further development as an anticancer agent.
- Case Study 2 : Research into the antioxidant properties of purine derivatives revealed that they could effectively scavenge free radicals and protect cellular components from oxidative damage.
Properties
IUPAC Name |
8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-3-20-18-21-16-15(17(25)22-19(26)23(16)2)24(18)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,3,11H2,1-2H3,(H,20,21)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMGSIYWCKZSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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